1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL
Description
1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL is a pyridine-derived compound featuring a methyl(isopropyl)amino substituent at the 6-position of the pyridine ring and an ethanol group at the 1-position (Figure 1). The pyridine core is a common scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability. The ethanol moiety enhances polarity, likely improving aqueous solubility compared to analogous ketones or alkyl chains.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13(4)11-6-5-10(7-12-11)9(3)14/h5-9,14H,1-4H3 |
InChI Key |
BXTPSMBSLVNTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine with methyl(propan-2-yl)amine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine derivatives, and substituted pyridine compounds.
Scientific Research Applications
1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The methyl(isopropyl)amino group in the target compound contrasts with the 4-chlorophenyl group in the ketone analog .
- Functional Group Impact: The ethanol group in the target compound versus the ketone in alters electronic properties and hydrogen-bonding capacity. Ethanol’s hydroxyl group could enhance interactions with polar biological targets, whereas ketones are more electrophilic and prone to redox reactions.
- Complexity vs. Activity : The triazole-containing analog demonstrates higher structural complexity, with a pyridazine-thioether and triazole ring. Such features are linked to dual acetyl- and butyrylcholinesterase inhibition, suggesting that the target compound’s simpler structure might trade polypharmacology for improved synthetic accessibility.
Hypothetical Property Comparison
Table 2: Predicted Physicochemical Properties
Note: LogP and solubility estimates are based on group contribution methods and structural analogs.
Biological Activity
1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL, with CAS number 1555957-70-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 194.27 g/mol
- Structure : The compound features a pyridine ring substituted with a methyl group and a propan-2-ylamino group, contributing to its biological activity.
Antibacterial Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, nitrogen heterocycles like pyridine derivatives have been shown to possess potent activity against various bacterial strains. A comparative analysis indicated that certain pyridine derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Type | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Pyridine Derivatives | 3.12 - 12.5 μg/mL | 3.12 - 12.5 μg/mL |
| Control (Ciprofloxacin) | 2 μg/mL | 2 μg/mL |
Anticancer Activity
The potential anticancer properties of related compounds have also been explored. For example, certain pyridine derivatives have shown selective inhibition of cancer cell growth, particularly in colon cancer models. In vitro assays indicated that these compounds could inhibit cell proliferation with effective concentrations (EC50) in the low micromolar range .
The biological activity of 1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
- Modulation of Signaling Pathways : Some derivatives affect signaling pathways such as the WNT/β-catenin pathway, which is crucial for cancer cell growth and survival .
Study on Antibacterial Efficacy
A study examined the antibacterial efficacy of various pyridine derivatives including our compound of interest. The results showed that modifications in the side chains significantly impacted antibacterial potency, suggesting that the propan-2-ylamino group could enhance interaction with bacterial targets .
Investigation into Anticancer Properties
Another investigation focused on the anticancer potential of related compounds demonstrated that certain modifications led to increased cytotoxicity against cancer cell lines, indicating a promising avenue for further research into this compound's therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
